molecular formula C13H19NS B13231816 2-([(4-Methylphenyl)sulfanyl]methyl)piperidine

2-([(4-Methylphenyl)sulfanyl]methyl)piperidine

Cat. No.: B13231816
M. Wt: 221.36 g/mol
InChI Key: RVIYWKWLPJSHHM-UHFFFAOYSA-N
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Description

2-([(4-Methylphenyl)sulfanyl]methyl)piperidine is an organic compound with the molecular formula C13H19NS. This compound is characterized by a piperidine ring substituted with a sulfanyl group attached to a methyl group, which is further connected to a 4-methylphenyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-Methylphenyl)sulfanyl]methyl)piperidine typically involves the reaction of piperidine with a suitable sulfanyl methylating agent. One common method includes the use of 4-methylbenzenethiol and formaldehyde in the presence of a base to form the intermediate compound, which is then reacted with piperidine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as:

    Preparation of intermediates: Using 4-methylbenzenethiol and formaldehyde.

    Reaction with piperidine: Conducted in a controlled environment to ensure the formation of this compound.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-([(4-Methylphenyl)sulfanyl]methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.

    Substitution: The piperidine ring and the phenyl group can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfanyl groups.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

2-([(4-Methylphenyl)sulfanyl]methyl)piperidine is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-([(4-Methylphenyl)sulfanyl]methyl)piperidine involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially inhibiting or modifying their activity. The piperidine ring may also interact with receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-([(4-Methylphenyl)sulfanyl]methyl)pyridine
  • 2-([(4-Methylphenyl)sulfanyl]methyl)benzene
  • 2-([(4-Methylphenyl)sulfanyl]methyl)indole

Uniqueness

2-([(4-Methylphenyl)sulfanyl]methyl)piperidine is unique due to its specific structural arrangement, which combines the properties of a piperidine ring with a sulfanyl group and a methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C13H19NS/c1-11-5-7-13(8-6-11)15-10-12-4-2-3-9-14-12/h5-8,12,14H,2-4,9-10H2,1H3

InChI Key

RVIYWKWLPJSHHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2CCCCN2

Origin of Product

United States

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